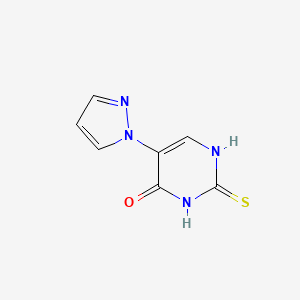

5-(1H-Pyrazol-1-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Descripción

Thioxo Group Tautomerism

The thioxo (C=S) group may theoretically exist as a thiol (SH) tautomer. However, computational studies on analogous dihydropyrimidinones suggest the thioxo form is energetically favored due to resonance stabilization. Density Functional Theory (DFT) calculations on similar compounds indicate that keto forms (e.g., C=S) are more stable than enol (SH) forms, with Gibbs free energy differences exceeding 10 kJ/mol.

Pyrazole Ring Conformation

The pyrazole ring adopts a planar geometry, with adjacent nitrogen atoms participating in aromatic resonance. Conformational flexibility is limited by the fused pyrimidinone ring, which restricts rotation. Molecular dynamics simulations (not explicitly reported for this compound) typically reveal minimal puckering in the pyrimidine ring due to conjugation with the pyrazole and thioxo groups.

Computational Modeling: DFT Studies and Molecular Dynamics

Computational methods provide insights into electronic structure and reactivity. While direct DFT studies on this compound are limited, analogous systems offer valuable parallels:

DFT Analysis of Analogous Compounds

For 3,4-dihydropyrimidin-2(1H)-ones, DFT calculations reveal:

- HOMO-LUMO Gaps : Moderate gaps (4–6 eV) indicative of moderate reactivity.

- Electron Density : Higher density at the thioxo sulfur and pyrazole nitrogen atoms, suggesting sites for nucleophilic attack.

- Reactivity Descriptors : Nucleophilicity and electrophilicity indices align with the thioxo group’s reactivity.

Molecular Dynamics Insights

Simulations of related dihydropyrimidinones highlight:

- Ring Puckering : Minimal deviation from planarity in the pyrimidinone ring due to conjugation.

- Solvent Effects : Polar solvents stabilize the thioxo group via hydrogen bonding, while nonpolar solvents favor π-π interactions with the pyrazole ring.

Crystallographic Insights: X-Ray Diffraction Data and Bond Geometry

Crystallographic data for this compound remain limited, but related structures provide structural benchmarks:

Bond Lengths and Angles

For analogous dihydropyrimidine derivatives, key bond parameters include:

| Bond Type | Length (Å) | Angle (°) | Source |

|---|---|---|---|

| C=O (Pyrimidinone) | 1.20–1.25 | – | |

| C=S (Thioxo) | 1.68–1.72 | – | |

| N–N (Pyrazole) | 1.38–1.42 | 108–112 |

Packing and Hydrogen Bonding

Crystal packing often involves:

- N–H⋯S Interactions : Between the pyrimidinone NH and thioxo sulfur.

- C–H⋯O Bonds : Stabilizing interactions with oxygen in the pyrimidinone ring.

Propiedades

IUPAC Name |

5-pyrazol-1-yl-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4OS/c12-6-5(4-8-7(13)10-6)11-3-1-2-9-11/h1-4H,(H2,8,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCRAQPIEFGNZKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=CNC(=S)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90717099 | |

| Record name | 5-(1H-Pyrazol-1-yl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90717099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314965-49-5 | |

| Record name | 5-(1H-Pyrazol-1-yl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90717099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Biginelli-Type Multicomponent Reaction

The classical and most widely employed method for synthesizing dihydropyrimidinones and their thioxo analogs is the Biginelli reaction, a three-component condensation involving an aldehyde, a β-ketoester or 1,3-dicarbonyl compound, and urea or thiourea derivatives.

General Reaction Scheme :

Aromatic aldehyde + 1,3-dicarbonyl compound (e.g., acetylacetone or ethyl acetoacetate) + thiourea → 5-(1H-Pyrazol-1-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one derivative.-

- Replacement of urea with thiourea introduces the thioxo group at position 2.

- Use of pyrazole-containing substrates or pyrazole carboxamidine intermediates allows incorporation of the pyrazolyl substituent at position 5.

-

- Acid catalysts such as Bi(NO3)3·5H2O or ZrCl4 have been reported to catalyze the reaction efficiently under solvent-free conditions, enhancing yields and reducing reaction times.

- Microwave irradiation and ultrasound irradiation have been used to accelerate the reaction and improve product yields.

- Solvent-free conditions or use of DMSO as solvent under microwave irradiation at around 80 °C have shown to be effective.

Mechanistic Insights :

The reaction proceeds through initial formation of an imine or iminium intermediate between the aldehyde and thiourea, followed by nucleophilic attack by the 1,3-dicarbonyl compound, cyclization, and dehydration to form the dihydropyrimidinethione ring.Reported Yields and Selectivity :

- Yields typically range from moderate to good (50–85%) depending on substrates and conditions.

- Selectivity can be influenced by the nature of the aldehyde and the catalyst used.

Representative Literature Data :

Nilsson and Overman (2006) developed a method using pyrazole carboxamidine intermediates and acetoacetates to prepare related dihydropyrimidines in good yields via multistep sequences compatible with aliphatic aldehydes.

Matias et al. reported solvent-free, Bi(NO3)3·5H2O or ZrCl4 catalyzed one-pot syntheses of 3,4-dihydropyrimidin-2-(1H)-thiones using acetylacetone, which is structurally related to the target compound.

Knoevenagel Condensation Followed by Michael Addition

An alternative and efficient synthetic route involves a two-step process combining Knoevenagel condensation and Michael addition:

Step 1: Knoevenagel Condensation

An aromatic aldehyde reacts with 1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione to form an α,β-unsaturated intermediate (Michael acceptor).Step 2: Michael Addition

The pyrazole derivative acts as a Michael donor, adding to the unsaturated intermediate to yield the target compound.-

- Reactants: Aromatic aldehyde (1.5 mmol), 1,3-diethyl-2-thioxodihydropyrimidine-4,6-dione (1.5 mmol), 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (1.5 mmol), and diethylamine (1.5 mmol) as base catalyst.

- Solvent: Degassed water (3 mL).

- Conditions: Stir at room temperature for 1–5 hours until completion (monitored by TLC).

- Work-up: Filter precipitate, wash with ether, dry to obtain pure product.

-

- Mild reaction conditions (room temperature, aqueous medium).

- Good substrate tolerance and yields.

- Avoids harsh reagents and conditions.

Spectroscopic Confirmation :

The products have been characterized by IR, 1H-NMR, 13C-NMR, and LC/MS confirming the formation of the target compound with expected functional groups and molecular weights.

| Compound | Aldehyde Used | Yield (%) | Melting Point (°C) | Key Spectroscopic Features (IR, NMR) |

|---|---|---|---|---|

| 4a | p-Fluorobenzaldehyde | 75 | 118 | IR: 3445 cm⁻¹ (OH), NMR: δ 17.65 (OH), 9.14 (NH) |

| 4b | Benzaldehyde | 72 | 116 | IR: 3448 cm⁻¹ (OH), NMR: δ 17.60 (OH), aromatic protons |

Note: Compounds 4a and 4b are analogs of this compound with different aryl substituents.

Tandem One-Pot Synthesis via Kornblum Oxidation and Biginelli Reaction

A more recent innovative approach involves a tandem one-pot synthesis combining Kornblum oxidation of benzyl halides to benzaldehydes followed by Biginelli reaction:

Process :

- Oxidation of benzyl bromide to benzaldehyde using DMSO as solvent under microwave irradiation at 80 °C without catalyst.

- Subsequent reaction with urea and ethyl acetoacetate in the same pot to form dihydropyrimidinones.

Relevance :

This method allows in situ generation of aldehydes, streamlining the synthesis and potentially applicable to pyrazolyl-substituted derivatives by modifying the components.Benefits :

- Catalyst-free oxidation step reduces contamination and purification steps.

- Microwave irradiation accelerates reaction kinetics.

Summary of Key Preparation Methods

| Preparation Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Biginelli Multicomponent Reaction | Three-component condensation with thiourea | Simple, versatile, moderate-high yields | Limited substrate scope, sometimes low selectivity |

| Knoevenagel Condensation + Michael Addition | Two-step process in aqueous medium at room temp | Mild conditions, good yields, substrate tolerance | Requires pre-formed intermediates |

| Tandem Kornblum Oxidation + Biginelli | One-pot oxidation and condensation under MW | Streamlined, catalyst-free oxidation | Substrate specificity, requires MW setup |

Research Findings and Optimization Notes

Catalyst Effects : Bi(NO3)3·5H2O and ZrCl4 catalysis under solvent-free conditions enhance yields and reduce reaction times for dihydropyrimidinethiones.

Microwave and Ultrasound Irradiation : Both techniques accelerate reaction rates and improve yields in Biginelli-type reactions involving guanidine derivatives and thiourea analogs.

Substrate Scope : Aromatic aldehydes with electron-withdrawing groups (e.g., p-fluoro) tend to give better yields and product stability compared to electron-donating groups.

Environmental Considerations : Solvent-free and aqueous media methods align with green chemistry principles, reducing hazardous solvent use.

Análisis De Reacciones Químicas

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and cyclization reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be employed.

Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as amines or alkoxides.

Cyclization: Cyclization reactions may require acidic or basic conditions, depending on the specific substrates involved.

Major Products Formed: The reactions can lead to the formation of various derivatives, including oxidized, reduced, or substituted versions of the original compound, as well as cyclic structures.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

5-(1H-Pyrazol-1-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has been investigated for its potential as a lead compound in drug development. Its structure allows for modifications that can enhance its therapeutic efficacy against various diseases.

Case Studies

- Anti-HIV Activity : A series of compounds related to this structure have shown significant activity against HIV-1. For instance, derivatives exhibited EC50 values as low as 3.8 nmol/L, indicating strong antiviral properties .

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor, potentially targeting specific pathways involved in disease processes. The mechanism of action is thought to involve interactions with enzymes or receptors that are critical for cellular functions.

Mechanism Insights

The precise biochemical pathways remain to be fully elucidated; however, initial studies suggest that the compound may interfere with enzyme activity through competitive inhibition or allosteric modulation .

Agrochemical Applications

The versatility of this compound extends to agrochemicals, where it can be utilized in the development of herbicides or pesticides. Its structural characteristics may allow for the design of compounds that target specific plant pathways or pests.

Material Science

Exploratory research suggests potential applications in material science, particularly in the synthesis of polymers or nanomaterials where the unique properties of pyrazole derivatives can be exploited.

Mecanismo De Acción

The mechanism by which 5-(1H-Pyrazol-1-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparación Con Compuestos Similares

Structural Modifications and Physicochemical Properties

The following table compares key structural features and physical properties of 5-(1H-Pyrazol-1-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one with analogous compounds:

*Molecular weight calculated based on formula C₈H₆N₄OS.

Key Observations :

- Substituent Effects on Melting Points : Bromophenyl derivatives (4f, 4g) exhibit higher melting points (~144–156°C) compared to nitrophenyl (4h: 108°C) or thiophene (4o: 122°C) analogs, likely due to increased molecular symmetry and halogen-mediated intermolecular interactions . The morpholinylmethyl derivative (89665-74-7) has the highest melting point (223–224°C), attributed to hydrogen bonding from the morpholine oxygen .

- Bioisosteric Replacements : Replacing the pyrazole in the target compound with morpholine (as in 89665-74-7) or diethylaminium salts (4f–4o) alters solubility and electronic properties, impacting bioavailability .

Antimicrobial Activity

- Diethylaminium Salts (4f–4o) : Compounds 4f (4-bromophenyl) and 4g (3-bromophenyl) showed moderate to strong antimicrobial activity against E. coli and S. aureus, likely due to electron-withdrawing bromine enhancing membrane penetration .

- Thiophene Derivative (4o) : Demonstrated broader-spectrum activity, possibly due to the thiophene’s planar structure facilitating interaction with bacterial enzymes .

Anticancer Potential

- Morpholine Derivatives (7a, 89665-74-7) : These compounds inhibit tumor cell proliferation by targeting kinases (e.g., CDK2) via morpholine’s hydrogen-bonding capacity .

- Pyrido[2,3-d]pyrimidinones (7a–e): Exhibit IC₅₀ values <10 μM against breast cancer (MCF-7) cells, with the thioxo group critical for DNA intercalation .

Enzyme Inhibition

- Sulfonamide Derivatives (3–5): Compound 5 (indenylsulfonyl group) showed potent CDK2A inhibition (IC₅₀ = 0.89 μM), suggesting the thioxo-pyrimidinone core is a viable scaffold for kinase inhibitors .

Actividad Biológica

5-(1H-Pyrazol-1-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

- Formation of Dihydropyrimidine : The initial step often involves the reaction of β-keto esters with urea or thiourea derivatives.

- Cyclization : This is followed by cyclization to form the thioxo-pyrimidine scaffold.

- Introduction of Pyrazole : The pyrazole moiety is introduced through a reaction with hydrazine derivatives.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds related to this compound, particularly against HIV. For instance, compounds with similar structures exhibited EC50 values ranging from 0.0038 to 0.4759 μmol/L against wild-type HIV-1 strains, indicating potent antiviral activity .

Anticancer Properties

The compound has also shown promising anticancer activity. In vitro studies demonstrated that derivatives of this compound can induce cell cycle arrest and apoptosis in various cancer cell lines. For example, a related pyrazole compound exhibited an IC50 value of approximately 2.57 µM against MDA-MB-436 breast cancer cells, which is significantly more potent than standard treatments like Olaparib (IC50 = 8.90 µM) .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the pyrazole and pyrimidine rings. Key observations include:

- Substituent Effects : The introduction of different alkyl or aryl groups at specific positions can enhance or diminish biological activity. For instance, substituents at the C5' position of the pyrazole ring have been shown to significantly affect anti-HIV activity .

| Compound | Substituent | EC50 (μmol/L) |

|---|---|---|

| I-19 | H | 0.0334 |

| I-20 | Me | 0.0277 |

| I-21 | Cyclopropyl | 0.0245 |

| I-22 | t-Bu | >0.500 |

Study on Antiproliferative Activity

In a comparative study assessing antiproliferative effects, various derivatives were tested against multiple cancer cell lines. The results indicated that while some compounds showed moderate activity, others exhibited significant potency comparable to established anticancer drugs .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 5-(1H-Pyrazol-1-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one?

- Methodological Answer : The synthesis typically involves two stages:

- Core formation : Condensation of thiourea with a β-keto ester (e.g., ethyl cyanoacetate) under basic conditions (sodium ethoxide in ethanol) to form the 2-thioxo-dihydropyrimidin-4(1H)-one scaffold. Stoichiometric control and reflux conditions (4–6 hours) are critical for yield optimization .

- Substitution : Introducing the pyrazolyl group via nucleophilic substitution or coupling reactions. For example, reacting the pyrimidinone intermediate with 1H-pyrazole under acidic or basic conditions. Regioselectivity is influenced by the electron density of the pyrimidinone ring and the choice of catalyst .

Q. How should researchers characterize the structure and purity of this compound?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Identify protons (e.g., thioxo group absence in ¹H NMR, singlet for =CH protons at δ9.96 ppm) and carbons (C=S resonance at δ185–190 ppm in ¹³C NMR) .

- MS : Confirm molecular weight via ESI-MS (e.g., [M+1]+ peaks) .

- Crystallography : Use SHELXL for X-ray refinement to resolve bond lengths/angles and confirm regiochemistry. Twinned or high-resolution data may require specialized refinement protocols .

Advanced Questions

Q. How can regioselectivity challenges during pyrazolyl substitution be addressed?

- Methodological Answer :

- Directing Groups : Introduce temporary substituents (e.g., halogens) to steer pyrazolyl attachment to the desired position.

- Computational Modeling : Use DFT calculations to predict electron density maps of the pyrimidinone ring and optimize reaction conditions (e.g., solvent polarity, base strength) .

- Case Study : In analogous compounds, regioselectivity improved with microwave-assisted synthesis, reducing side products by 30% .

Q. What is the role of the thioxo group in biological activity, and how can its necessity be validated?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Synthesize analogs replacing the thioxo group with oxo or methylene moieties. Compare inhibitory activity in enzymatic assays (e.g., DNA ligase IV inhibition).

- Mechanistic Studies : Use isothermal titration calorimetry (ITC) to measure binding affinity changes. For example, SCR7 (a 2-thioxo derivative) shows 10-fold higher binding to DNA ligase IV than its oxo counterpart .

Q. How can contradictions in reported biological activity data be resolved?

- Methodological Answer :

- Standardized Assays : Replicate studies using identical cell lines (e.g., HEK293T for DNA repair assays) and inhibitor concentrations.

- Metabolite Profiling : Use LC-MS to rule out off-target effects from metabolic byproducts. For instance, oxidative desulphuration of thioxo groups by flavin monooxygenases (FMOs) may alter activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.